The synthesis of ammoniated glycyrrhizin typically involves the ammoniation of glycyrrhizic acid. This can be achieved through various methods, including:
The synthesis often requires careful control of temperature and pH to maximize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and composition of the synthesized product .
Glycyrrhizin has a complex molecular structure characterized by:
The structural elucidation can be performed using various spectroscopic methods:
Ammoniated glycyrrhizin can participate in several chemical reactions:
These reactions are typically studied using chromatographic techniques to analyze the products formed during hydrolysis or degradation processes .
The mechanism by which glycyrrhizin exerts its biological effects involves several pathways:
Studies indicate that ammoniated glycyrrhizin enhances skin penetration when formulated in ultradeformable liposomes, improving its therapeutic efficacy in topical applications .
Glycyrrhizin, ammoniated, has several applications across various fields:
Ammoniated glycyrrhizin (ammonium glycyrrhizinate) exerts potent anti-inflammatory effects by directly targeting High-Mobility Group Box 1 protein, a critical mediator of sterile inflammation and cellular damage responses. Biochemical studies confirm that glycyrrhizin binds with high affinity to two Box A domains within High-Mobility Group Box 1, preventing its interaction with key receptors including Toll-Like Receptor 4 and Receptor for Advanced Glycation Endproducts [9]. This molecular interference disrupts downstream pro-inflammatory signaling, effectively mitigating the release of cytokines such as Tumor Necrosis Factor Alpha and Interleukin 6 [5]. In experimental models of acute lung injury and systemic inflammation, ammonium glycyrrhizinate administration reduced circulating High-Mobility Group Box 1 levels by 62–75%, correlating with significant attenuation of neutrophil infiltration and tissue damage [9]. The compound's specificity for High-Mobility Group Box 1 positions it as a strategic therapeutic against pathological inflammation cascades where conventional anti-cytokine agents show limited efficacy.
Table 1: Effects of Ammoniated Glycyrrhizin on High-Mobility Group Box 1-Mediated Inflammatory Markers
Experimental Model | Key Intervention | Reduction in Cytokines | High-Mobility Group Box 1 Inhibition |
---|---|---|---|
Zymosan-induced peritonitis | 150 mg/kg i.p. 24h pre-challenge | Interleukin 1β: 68%; Tumor Necrosis Factor Alpha: 72% | Cytosolic translocation blocked |
Lipopolysaccharide-activated macrophages | 50 μM pretreatment | Interleukin 6: 55%; Monocyte Chemoattractant Protein 1: 63% | 75% reduced extracellular release |
Ischemia-reperfusion injury | 10 mg/kg i.v. post-event | Tumor Necrosis Factor Alpha: 58%; Interleukin 17: 51% | Box A domain occupancy confirmed |
Ammoniated glycyrrhizin modulates mitochondrial integrity through balanced regulation of fusion-fission machinery, specifically targeting dynamin-related protein 1 (a fission promoter) and optic atrophy protein 1 (a fusion mediator). In neuronal models under metabolic stress, ammonium glycyrrhizinate suppresses dynamin-related protein 1 activation by inhibiting phosphorylation at serine 616 residue, reducing mitochondrial fragmentation by 40–45% [1] [8]. Concurrently, it stabilizes long isoforms of optic atrophy protein 1, preserving cristae architecture and preventing cytochrome c leakage [6]. This dual regulation maintains mitochondrial network integrity, as demonstrated in diabetic cognitive impairment models where ammoniated glycyrrhizin treatment increased mitochondrial density by 28% and adenosine triphosphate production by 37.2% [1]. The compound's ability to prevent dynamin-related protein 1 translocation to mitochondria (observed in 82% of stressed cells) underlies its neuroprotective efficacy against fission-dominated pathologies. Computational docking reveals ammonium glycyrrhizinate interacts with dynamin-related protein 1's GTPase domain, potentially altering oligomerization efficiency [6] [8].
The nuclear factor kappa B pathway represents a central regulatory node for inflammatory gene expression that ammonium glycyrrhizinate effectively modulates. Mechanistically, glycyrrhizin derivatives inhibit inhibitor of nuclear factor kappa B kinase activity, preventing inhibitor of nuclear factor kappa B alpha degradation and subsequent nuclear factor kappa B nuclear translocation [7] [9]. In macrophage cultures stimulated by lipopolysaccharide, 100 μM ammonium glycyrrhizinate reduced nuclear factor kappa B p65 subunit nuclear accumulation by 78%, corresponding with 55–67% decreases in Tumor Necrosis Factor Alpha, Interleukin 6, and Interleukin 1β transcripts [7]. This suppression extends to downstream effectors including inducible nitric oxide synthase and cyclooxygenase-2, whose expression decreased by >60% in pulmonary inflammation models [5] [9]. The multi-cytokine inhibitory profile proves particularly effective against cytokine storm phenomena, where ammonium glycyrrhizinate administration decreased serum interleukin 6 levels by 84% in acute respiratory distress models [5]. Synergistically, by blocking High-Mobility Group Box 1 signaling (Section 1.1), the compound disrupts a positive feedback loop that amplifies nuclear factor kappa B activation during sterile inflammation.
Table 2: Ammoniated Glycyrrhizin Effects on Nuclear Factor Kappa B Pathway Components
Experimental System | Nuclear Factor Kappa B Activity Change | Downstream Target Suppression | Functional Outcome |
---|---|---|---|
Lipopolysaccharide-challenged monocytes | 72% reduced DNA binding | inducible nitric oxide synthase: 68%; cyclooxygenase-2: 71% | Nitric oxide reduction: 83% |
Tumor Necrosis Factor Alpha-activated endothelium | p65 nuclear translocation inhibited 85% | Vascular Cell Adhesion Molecule 1: 62%; E-selectin: 59% | Leukocyte adhesion decreased 77% |
Global cerebral ischemia | 69% reduced activation at 24h | Interleukin 1β: 76%; Tumor Necrosis Factor Alpha: 81% | Infarct volume reduced 44% |
Within pathological hyperglycemic environments, ammoniated glycyrrhizin exhibits multimodal antioxidant activity, directly neutralizing reactive oxygen species while enhancing endogenous defense systems. Glycyrrhizin's glucuronic acid moieties confer potent electron-donating capacity, enabling direct scavenging of superoxide anion (82.3% reduction), hydroxyl radical (76.8%), and peroxynitrite (64.2%) in biochemical assays [3] [5]. Beyond stoichiometric neutralization, ammonium glycyrrhizinate transcriptionally upregulates antioxidant response element-dependent genes, increasing superoxide dismutase and catalase activities by 45–52% in neuronal tissues under diabetic conditions [1] [10]. This dual mechanism mitigates mitochondrial reactive oxygen species bursts that trigger dynamin-related protein 1 activation (Section 1.2), breaking a vicious cycle linking oxidative stress to mitochondrial fragmentation. In cervical cancer models, glycyrrhizin-induced reactive oxygen species depletion triggered apoptosis via B cell lymphoma 2-associated X protein upregulation [3], though neurological contexts demonstrate reactive oxygen species reduction promotes survival. The compound's iron-chelating properties further inhibit Fenton reaction-driven hydroxyl radical formation, providing additional protection against advanced glycation endproduct-induced damage prevalent in diabetic complications [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3